molecular formula C6H9NO4 B12535344 (1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid CAS No. 765241-71-2

(1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid

Katalognummer: B12535344
CAS-Nummer: 765241-71-2
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: HMHPAFJEDLYRGO-BBIVZNJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid: is a cyclopropane derivative with two carboxylic acid groups and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a suitable cyclopropane precursor with an amino acid derivative under controlled conditions to introduce the amino and carboxymethyl groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclopropane derivatives. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of (1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopropane ring may also play a role in stabilizing the compound’s interactions with its targets.

Vergleich Mit ähnlichen Verbindungen

  • (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(1-Amino-1-carboxy-3,3-diphenylpropyl)cyclopropane-1-carboxylic acid

Comparison: Compared to these similar compounds, (1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both an amino group and two carboxylic acid groups

Eigenschaften

CAS-Nummer

765241-71-2

Molekularformel

C6H9NO4

Molekulargewicht

159.14 g/mol

IUPAC-Name

(1R,2R)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9NO4/c7-6(5(10)11)2-3(6)1-4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-,6+/m0/s1

InChI-Schlüssel

HMHPAFJEDLYRGO-BBIVZNJYSA-N

Isomerische SMILES

C1[C@@H]([C@]1(C(=O)O)N)CC(=O)O

Kanonische SMILES

C1C(C1(C(=O)O)N)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.